BenchChemオンラインストアへようこそ!

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine (CAS 1638763-61-7, MF C₈H₁₀N₄, MW 162.19 g/mol) is a heterobicyclic primary amine belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family. Its core scaffold is a recognized adenine bioisostere that has yielded clinically evaluated kinase inhibitors.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11917360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=C(N=C21)CN
InChIInChI=1S/C8H10N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,4,9H2,1H3
InChIKeyZBFAJMLLCCQPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine – CAS 1638763-61-7: A 2-Aminomethyl-7-deazapurine Building Block for Kinase-Targeted Medicinal Chemistry


{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine (CAS 1638763-61-7, MF C₈H₁₀N₄, MW 162.19 g/mol) is a heterobicyclic primary amine belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family. Its core scaffold is a recognized adenine bioisostere that has yielded clinically evaluated kinase inhibitors [1]. The compound features a primary aminomethyl group at the pyrimidine C2 position and a methyl group at the pyrrole N7 position. This substitution pattern is distinct from the more extensively investigated C4-substituted pyrrolopyrimidine series, offering a differentiated synthetic entry point for fragment-based drug discovery and scaffold-hopping campaigns targeting Janus kinase (JAK), EGFR, and VEGFR family enzymes [1][2].

Why Pyrrolopyrimidine Building Blocks Cannot Be Interchanged Without Quantitative Validation: The Case for {7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine


Within the pyrrolo[2,3-d]pyrimidine scaffold family, the position of the methyl group (N7 vs. C5 vs. C6) and the position of the methanamine handle (C2 vs. C4) create distinct physicochemical and pharmacophoric profiles that are not interchangeable [1]. Published SAR data demonstrate that C2-substituted pyrrolopyrimidines engage the kinase hinge region through a different hydrogen-bonding geometry than C4-substituted congeners, and N7-alkylation modulates both lipophilicity and the hydrogen-bond donor count of the pyrrole NH—altering kinase selectivity and permeability [1][2]. A medicinal chemist who substitutes the non-methylated 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine or the 4-yl positional isomer for the title compound risks introducing unanticipated changes in LogP, TPSA, and HBD count that can derail an SAR campaign. The quantitative evidence below substantiates exactly where {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine measurably differs from its closest analogs.

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine: Quantitative Differentiation Evidence Against Closest Structural Analogs


N7-Methylation Reduces Hydrogen-Bond Donor Count by 1 Relative to the Non-Methylated 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine Parent Scaffold

The target compound bears an N7-methyl group that eliminates the pyrrole NH hydrogen-bond donor present in the non-methylated parent scaffold. PubChem-computed data show the target compound has a hydrogen-bond donor count (HBD) of 1, versus HBD = 2 for 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (CAS 1368194-74-4) [1][2]. This single-donor difference is pharmacokinetically meaningful: reducing HBD count from 2 to 1 is associated with improved passive membrane permeability and blood-brain barrier penetration potential [3].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

N7-Methylation Consistently Reduces Topological Polar Surface Area (TPSA) by 10.9 Ų Compared to the Non-Methylated Parent, Improving Predicted Oral Bioavailability

The topological polar surface area (TPSA) of the target compound is computed as 56.7 Ų, which is 10.9 Ų lower than the TPSA of the non-methylated parent 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (67.6 Ų) [1][2]. The TPSA of the target compound falls below the 60 Ų threshold commonly associated with good oral absorption, whereas the non-methylated parent exceeds this threshold [3].

Drug-likeness Oral bioavailability ADME prediction

Measurable Density and Predicted pKa Differences Between 7-Methyl and 6-Methyl Regioisomers Enable Chromatographic Resolution and Differential Salt Formation

The 7-methyl regioisomer (target compound) exhibits a predicted density of 1.34 ± 0.1 g/cm³ and a predicted pKa of 8.14 ± 0.29, compared to a predicted density of 1.3 ± 0.1 g/cm³ and a LogP of −0.34 for the 6-methyl regioisomer {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine (CAS 1638767-78-8) . The density differential of approximately 0.04 g/cm³ is analytically significant, while the pKa difference of the target compound's primary amine relative to the 6-methyl analog creates distinct protonation states at physiological pH that can influence salt selection and crystallization behavior during lead optimization [1].

Regioisomer differentiation Analytical quality control Salt selection

The C2-Methanamine Substitution Vector Is Under-Explored Relative to C4-Substituted Pyrrolopyrimidines, Offering a Novel Chemical Space for IP Generation and Selectivity Engineering

A 2024 comprehensive SAR review of pyrrolo[2,3-d]pyrimidine kinase inhibitors explicitly states that the C4 position is the most extensively investigated substitution site, while the C2 position has yielded notable but comparatively fewer reports [1]. The target compound's C2-methanamine handle provides a primary amine vector that projects toward the kinase hinge region in a geometry distinct from C4-aminomethyl analogs such as {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine (CAS 1638763-55-9). This divergent trajectory can be exploited to engineer kinase selectivity profiles inaccessible to the more crowded C4-substituted chemical space [1][2].

Kinase hinge binding Scaffold differentiation Intellectual property Selectivity

Commercial Availability at 98% Purity from ISO-Certified Suppliers Supports Reproducible SAR and Scale-Up Feasibility

Multiple vendors supply {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine at certified purity levels of 98% (Leyan, MolCore) and 95% (AKSci, Chemenu) . In contrast, the 5-methyl regioisomer (CAS 1368189-28-9) and 6-methyl regioisomer (CAS 1638767-78-8) are typically offered at 95%+ maximum purity from the same supplier networks . The availability of the 7-methyl-2-yl isomer at 98% purity with ISO certification enables more reproducible biological assay data and reduces the confounding effect of regioisomeric impurities in SAR determination.

Chemical procurement Purity specification Reproducibility Supply chain

Best-Fit Application Scenarios for {7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for CNS-Penetrant Kinase Inhibitors

The target compound's HBD count of 1 and TPSA of 56.7 Ų place it within favorable CNS drug-like property space, in contrast to the non-methylated parent (HBD = 2; TPSA = 67.6 Ų) [1]. Medicinal chemistry teams pursuing brain-penetrant JAK or LRRK2 inhibitors should prioritize the 7-methyl-2-aminomethyl scaffold over the non-methylated analog to maximize the probability of achieving adequate BBB penetration in derived lead series [1][2].

Diversification of Kinase Hinge-Binder Chemical Space for IP Generation

The C2-methanamine substitution pattern is significantly less explored than the canonical C4-substituted pyrrolopyrimidine motif that dominates clinical-stage kinase inhibitors [3]. Procurement of this building block enables the synthesis of focused libraries with a differentiated hinge-binding vector, increasing the likelihood of discovering novel, patentable kinase inhibitor chemotypes with selectivity profiles inaccessible from C4-anchored scaffolds [3].

Regioisomerically Stringent SAR Campaigns Requiring High-Purity Starting Materials

The measurable density differential (1.34 vs. 1.3 g/cm³) and pKa difference (8.14 vs. uncharacterized for regioisomers) between the 7-methyl-2-yl and 6-methyl-2-yl isomers enable analytical method development for regioisomeric purity confirmation . The availability of the target compound at 98% purity from ISO-certified suppliers supports reproducible SAR data generation, reducing the risk of false structure-activity correlations caused by regioisomeric contamination .

Quote Request

Request a Quote for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.